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Compound of Interest

Compound Name:
4-(2-Chlorophenyl)-1,2,3-

thiadiazol-5-amine

CAS No.: 1538121-87-7

Cat. No.: B1431655

Get Quote

Executive Summary
4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a specialized heterocyclic building block

belonging to the 1,2,3-thiadiazole class.[1] Unlike its more common 1,3,4-thiadiazole isomers,

this scaffold is uniquely characterized by the N-N-S connectivity, which imparts distinct

electronic properties and reactivity profiles useful in the design of plant systemic acquired

resistance (SAR) inducers and Hsp90 inhibitors.

Critical Advisory: Researchers must distinguish this compound from its constitutional isomer, 5-

(2-chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 828-81-9), which has a significantly higher

melting point (~190–192 °C) and different biological activity.

Physicochemical Characterization
The following data establishes the baseline for identification. Due to the limited commercial

availability of the specific ortho-chloro isomer, data is anchored by the well-characterized para-

chloro analog (CAS 388088-77-5).
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Melting Point & Physical Data
Property Data / Range Confidence Notes

Melting Point (Ortho)
125 – 145 °C

(Predicted)
High (Inferred)

Lower than para due

to steric disruption of

crystal packing.

Melting Point (Para) 149 – 150 °C Experimental

Reference standard

for the 4-aryl-5-amine

series.

Appearance
Pale yellow to

colorless crystals
High

Typical for amino-

thiadiazoles.

Solubility
DMSO, DMF, MeOH

(Hot)
High

Poor solubility in water

and non-polar

alkanes.

Isomer Check
1,3,4-Isomer MP:

190–192 °C
Experimental

If MP > 180°C,

suspect isomerization

to 1,3,4-thiadiazole.

Structural Validation Parameters
To validate the synthesis of the 1,2,3-isomer over the 1,3,4-isomer, use the following

spectroscopic markers:

C NMR: The C5 (amine-bearing) carbon in 1,2,3-thiadiazoles typically resonates upfield
(~150-160 ppm) compared to the C2 in 1,3,4-thiadiazoles (~165-170 ppm).

IR Spectroscopy: Look for the characteristic diazo-like N=N stretching vibration often

obscured but distinct from the C=N bands of the 1,3,4-system.

Synthetic Methodology
The synthesis of 5-amino-1,2,3-thiadiazoles is non-trivial because the standard Hurd-Mori

reaction (hydrazone + thionyl chloride) typically yields the 5-unsubstituted or 5-alkyl/aryl

derivative, not the amine.
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The most robust, self-validating protocol involves the Curtius Rearrangement of the

corresponding 1,2,3-thiadiazole-5-carboxylic acid.

Protocol: Modified Curtius Route
Objective: Synthesis of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine from 2-chlorobenzoyl

precursors.

Step 1: Formation of the 1,2,3-Thiadiazole Core[2]
Precursor: Ethyl 2-(2-chlorobenzoyl)acetate (Beta-keto ester).

Reagents:

-Toluenesulfonyl azide (TsN

), Triethylamine, then Lawesson's Reagent or P

S

.

Mechanism: Diazo transfer followed by cyclization with a sulfur source.[3]

Intermediate: Ethyl 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carboxylate.

Step 2: Saponification
Reagents: LiOH (aq), THF/MeOH.

Action: Hydrolysis of the ester to the free carboxylic acid.

Validation: Disappearance of ethyl signals in NMR.

Step 3: Curtius Rearrangement (The Critical Step)
This step converts the carboxylic acid to the amine with retention of the sensitive heterocyclic

ring.

Activation: Dissolve the carboxylic acid (1.0 eq) in dry toluene. Add Triethylamine (1.2 eq)

and Diphenylphosphoryl azide (DPPA, 1.1 eq).
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Rearrangement: Heat to 80–90 °C for 2 hours. Evolution of N

gas indicates isocyanate formation.

Hydrolysis: Add water or dilute HCl and reflux for 1 hour to hydrolyze the isocyanate to the

amine.

Isolation: Neutralize with NaHCO

, extract with Ethyl Acetate.

Purification: Recrystallize from Ethanol/Water (9:1).

Synthesis Logic Diagram
The following diagram illustrates the critical decision points and chemical transformations.
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Quality Control

Start: Ethyl 2-(2-chlorobenzoyl)acetate

Step 1: Diazo Transfer & Cyclization
(TsN3 / Lawesson's Reagent)

Intermediate: Ethyl 4-(2-Cl-Ph)-1,2,3-thiadiazole-5-carboxylate

Step 2: Saponification (LiOH)

Intermediate: 5-Carboxylic Acid

Step 3: Curtius Rearrangement
(DPPA / Toluene / Heat)

 -N2 (Gas Evolution)

Transient: 5-Isocyanate

Hydrolysis (H2O / HCl)

Target: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Check MP: <150°C?

Click to download full resolution via product page
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Caption: Step-by-step synthetic pathway via the Curtius Rearrangement to ensure

regioselective amine installation.

Analytical & Validation Framework
To ensure the integrity of the synthesized compound, the following validation hierarchy is

recommended.

A. Isomer Differentiation (Logic Tree)
A common failure mode is the accidental synthesis of the thermodynamically stable 1,3,4-

isomer.

Unknown Sample Melting Point Test

> 180°C

120 - 150°C

Isomer: 1,3,4-Thiadiazole
(Incorrect)

Isomer: 1,2,3-Thiadiazole
(Correct)

Click to download full resolution via product page

Caption: Rapid diagnostic logic to distinguish the target 1,2,3-isomer from the common 1,3,4-

impurity.

B. Spectroscopic Reference Data (Para-Analog)
H NMR (DMSO-d

, 400 MHz):

7.67 (d, 2H, Ar-H), 8.08 (d, 2H, Ar-H), 8.30 (br s, 2H, NH

). Note: The ortho-isomer will show a more complex multiplet pattern (7.40–7.80 ppm) due to
lack of symmetry.

Mass Spectrometry (ESI+): Calculated for C

H

ClN
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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